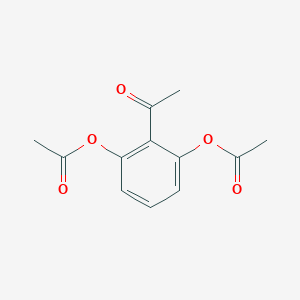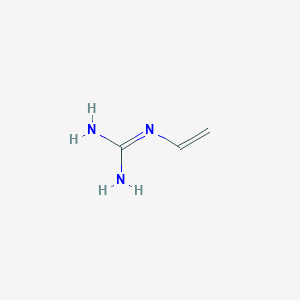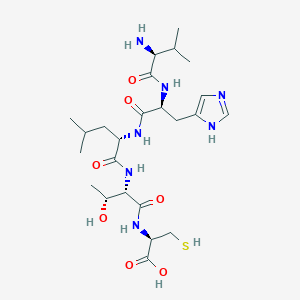![molecular formula C15H22O4 B14261267 4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol CAS No. 163009-96-9](/img/structure/B14261267.png)
4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core with a butoxy linker and a methyloxetane moiety, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol typically involves the reaction of 4-hydroxyphenol with 4-bromobutoxy-3-methyloxetane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
Types of Reactions
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyloxetane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methyloxetane group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction results in alcohols.
科学的研究の応用
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the methyloxetane moiety can undergo ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-Methyl-3-oxetanemethanol: Shares the methyloxetane moiety but lacks the phenolic core.
4-(4-{1-[(3-methyloxetan-3-yl)methoxy]butoxy}phenoxymethyl)phenyl 4-{2-[2-(prop-2-enoyloxy)ethoxy]ethoxy}benzoate: Contains similar structural elements but with additional functional groups.
Uniqueness
4-{4-[(3-Methyloxetan-3-yl)methoxy]butoxy}phenol is unique due to its combination of a phenolic core with a methyloxetane moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
163009-96-9 |
|---|---|
分子式 |
C15H22O4 |
分子量 |
266.33 g/mol |
IUPAC名 |
4-[4-[(3-methyloxetan-3-yl)methoxy]butoxy]phenol |
InChI |
InChI=1S/C15H22O4/c1-15(11-18-12-15)10-17-8-2-3-9-19-14-6-4-13(16)5-7-14/h4-7,16H,2-3,8-12H2,1H3 |
InChIキー |
AXKLNTLWKGWOEE-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)COCCCCOC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)

![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
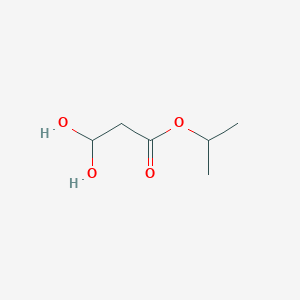
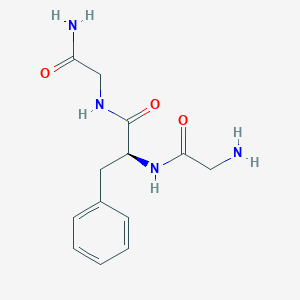

![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
